![molecular formula C24H23N5O2 B2623121 6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-40-3](/img/structure/B2623121.png)
6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mecanismo De Acción
6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione 0332991 works by inhibiting the activity of CDK4 and CDK6, which are involved in the phosphorylation of the retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of E2F transcription factors, which promote cell cycle progression. By inhibiting CDK4/6, this compound 0332991 prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to induce G1 cell cycle arrest and inhibit tumor cell proliferation in preclinical studies. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound 0332991 has minimal effects on normal cells, making it a potentially selective and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione 0332991 has several advantages as a research tool, including its specificity for CDK4/6 and its ability to induce cell cycle arrest in cancer cells. However, it also has limitations, including its poor solubility and stability, which can make it difficult to work with in laboratory settings.
Direcciones Futuras
There are several potential future directions for the development and use of 6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione 0332991. These include:
1. Combination therapy: this compound 0332991 has shown promising results in combination with other cancer treatments, such as hormonal therapy and chemotherapy. Further studies are needed to determine the optimal combinations and dosing regimens.
2. Biomarker identification: Identifying biomarkers that predict response to this compound 0332991 could help identify patients who are most likely to benefit from the treatment.
3. Development of more potent and selective CDK4/6 inhibitors: this compound 0332991 is one of several CDK4/6 inhibitors currently in development. Further research is needed to identify more potent and selective inhibitors with improved pharmacokinetic properties.
4. Development of this compound 0332991 analogues: Analogues of this compound 0332991 could be developed with improved solubility, stability, and pharmacokinetic properties, making them more suitable for use in laboratory and clinical settings.
In conclusion, this compound 0332991 is a promising small-molecule inhibitor of CDK4/6 with potential as a cancer therapeutic. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and develop more potent and selective inhibitors.
Métodos De Síntesis
6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione 0332991 can be synthesized using a multistep process involving the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate, followed by the addition of phenylhydrazine and subsequent cyclization to form the purine ring. The final step involves the reaction of the purine intermediate with 4-methyl-5-phenyl-2,4-dihydro-3H-imidazole-4-one to form the imidazole ring.
Aplicaciones Científicas De Investigación
6-(2,3-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione 0332991 has been extensively studied in preclinical models of breast cancer, where it has been shown to inhibit tumor growth and improve survival rates. It has also shown efficacy in other types of cancer, including lung, pancreatic, and glioblastoma. This compound 0332991 is currently being evaluated in clinical trials as a monotherapy and in combination with other cancer treatments.
Propiedades
IUPAC Name |
6-(2,3-dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-5-27-22(30)20-21(26(4)24(27)31)25-23-28(20)14-19(17-11-7-6-8-12-17)29(23)18-13-9-10-15(2)16(18)3/h6-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIERIMZGADIIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4C)C)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

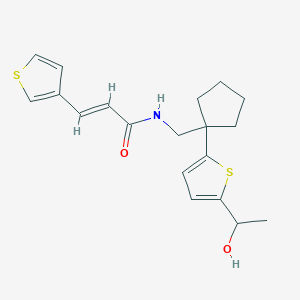

![5-acetamido-N-(3-(2-methylthiazol-4-yl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2623044.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)
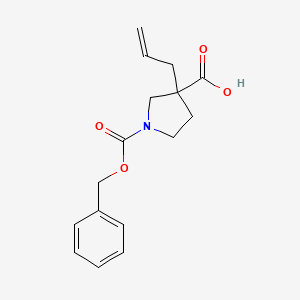
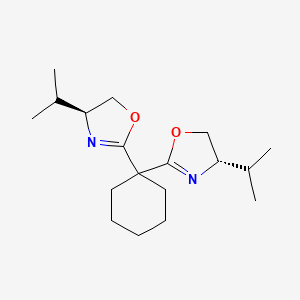
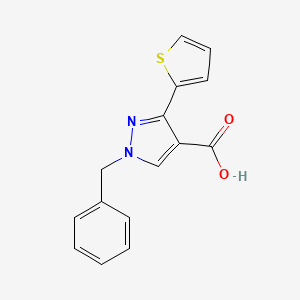
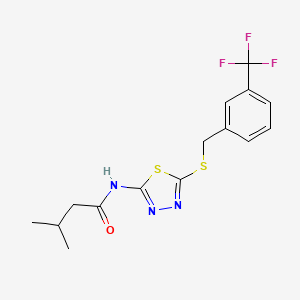
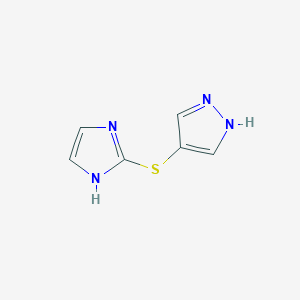

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
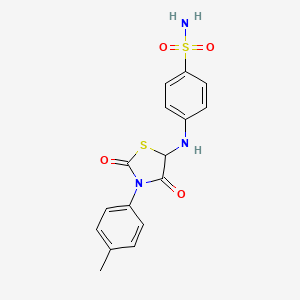
![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)